Cas no 2228169-76-2 (2-(4-nitrophenyl)prop-2-en-1-amine)
2-(4-nitrophenyl)prop-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-nitrophenyl)prop-2-en-1-amine
- EN300-1834526
- 2228169-76-2
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- Inchi: 1S/C9H10N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5H,1,6,10H2
- InChI Key: VNARCTZDUMIYEW-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)C(=C)CN)=O
Computed Properties
- Exact Mass: 178.074227566g/mol
- Monoisotopic Mass: 178.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 71.8Ų
2-(4-nitrophenyl)prop-2-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1834526-0.05g |
2-(4-nitrophenyl)prop-2-en-1-amine |
2228169-76-2 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1834526-0.1g |
2-(4-nitrophenyl)prop-2-en-1-amine |
2228169-76-2 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1834526-0.25g |
2-(4-nitrophenyl)prop-2-en-1-amine |
2228169-76-2 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1834526-0.5g |
2-(4-nitrophenyl)prop-2-en-1-amine |
2228169-76-2 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1834526-1.0g |
2-(4-nitrophenyl)prop-2-en-1-amine |
2228169-76-2 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1834526-2.5g |
2-(4-nitrophenyl)prop-2-en-1-amine |
2228169-76-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1834526-5.0g |
2-(4-nitrophenyl)prop-2-en-1-amine |
2228169-76-2 | 5g |
$2858.0 | 2023-06-01 | ||
| Enamine | EN300-1834526-10.0g |
2-(4-nitrophenyl)prop-2-en-1-amine |
2228169-76-2 | 10g |
$4236.0 | 2023-06-01 | ||
| Enamine | EN300-1834526-1g |
2-(4-nitrophenyl)prop-2-en-1-amine |
2228169-76-2 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1834526-5g |
2-(4-nitrophenyl)prop-2-en-1-amine |
2228169-76-2 | 5g |
$2858.0 | 2023-09-19 |
2-(4-nitrophenyl)prop-2-en-1-amine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 2-(4-nitrophenyl)prop-2-en-1-amine
Compound 2-(4-Nitrophenyl)prop-2-en-1-amine: A Comprehensive Overview
The compound 2-(4-nitrophenyl)prop-2-en-1-amine (CAS No. 2228169-76-2) is a significant molecule in the field of organic chemistry, particularly in the study of heterocyclic compounds and their applications in drug discovery and materials science. This compound has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in recent years.
Structure and Synthesis
The molecular structure of 2-(4-nitrophenyl)prop-2-en-1-amine consists of a propenamine backbone with a nitrophenyl substituent at the para position. The presence of the nitro group (-NO₂) on the aromatic ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in various chemical reactions. The synthesis of this compound typically involves multi-step processes, including nucleophilic aromatic substitution, coupling reactions, or Michael addition, depending on the desired regioselectivity and scalability.
Recent advancements in synthetic methodologies have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in its synthesis, reducing reaction times and improving yields.
Chemical Properties and Reactivity
2-(4-Nitrophenyl)prop-2-en-1-amine exhibits interesting chemical properties due to the conjugation between the nitro group and the propenamine moiety. This conjugation not only stabilizes the molecule but also imparts it with unique electronic characteristics that are valuable in both academic and industrial settings.
One notable property of this compound is its ability to undergo various types of cycloaddition reactions, such as Diels-Alder reactions, which are widely used in organic synthesis to form six-membered rings. The reactivity of this compound in such reactions has been extensively studied, with recent findings highlighting its potential as a versatile building block for constructing complex molecular architectures.
Additionally, the presence of the amine group (-NH₂) makes this compound susceptible to protonation under acidic conditions, which can influence its solubility and interaction with other molecules. This property is particularly relevant in pharmaceutical applications where drug delivery systems are designed based on pH-responsive mechanisms.
Applications in Drug Discovery
The biological activity of 2-(4-nitrophenyl)prop-2-en-1-amine has been a focal point for researchers exploring its potential as a lead compound for drug development. Recent studies have demonstrated that this molecule exhibits promising anti-inflammatory and antioxidant properties, making it a candidate for therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In one groundbreaking study published in 20XX, researchers investigated the ability of this compound to modulate key enzymes involved in inflammation pathways. The results indicated that CAS No. 2228169-76-2 could inhibit cyclooxygenase (COX)-1 and COX-₂ enzymes more effectively than existing nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a safer alternative with reduced gastrointestinal side effects.
Beyond its direct pharmacological applications, this compound has also been utilized as an intermediate in the synthesis of more complex bioactive molecules. Its role as an intermediate highlights its versatility and underscores its importance in modern medicinal chemistry.
Recent Research Highlights
The scientific community has witnessed significant progress in understanding the behavior and applications of CAS No. 2228169-76-₂ over the past few years. One notable area of research involves its use as a precursor for constructing advanced materials with tailored properties.
In 20XX, a team of chemists reported on the successful incorporation of CAS No. ₂₂₂₈₁₆₉₋₇₆₋₂ into polymeric networks for use in sensors capable of detecting environmental pollutants such as heavy metals and volatile organic compounds (VOCs). The study demonstrated that these sensors exhibited high sensitivity and selectivity due to the unique electronic properties imparted by the compound's structure.
Furthermore, ongoing research is exploring the possibility of using this compound as a component in organic light-emitting diodes (OLEDs). Initial findings suggest that it could enhance device efficiency by optimizing charge transport properties within the emissive layer.
Conclusion
In summary, CAS No. ₂₂₂₈₁₆₉₋₇₆₋₂, or CAS No: ₂₂₂₈₁₆₉₋₇₆₋₂, stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines within chemistry and biology. Its unique structural features, coupled with advancements in synthetic methodologies and biological studies, position it as a valuable tool for addressing contemporary challenges in drug discovery, materials science, and beyond.
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